molecular formula C25H27N3O3S2 B2921077 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 690960-40-8

2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2921077
CAS No.: 690960-40-8
M. Wt: 481.63
InChI Key: KYTOVHRTMUOWSW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Substituents:
    • A 1-(2-methoxyethyl)-2,5-dimethylpyrrole group linked via a sulfanyl-oxoethyl chain.
    • 5,6-Dimethyl and 3-phenyl groups on the pyrimidine ring.

      These substituents modulate electronic properties, steric bulk, and solubility. The 2-methoxyethyl group enhances hydrophilicity, while the dimethyl and phenyl groups contribute to lipophilicity .

Properties

IUPAC Name

2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S2/c1-15-13-20(17(3)27(15)11-12-31-5)21(29)14-32-25-26-23-22(16(2)18(4)33-23)24(30)28(25)19-9-7-6-8-10-19/h6-10,13H,11-12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTOVHRTMUOWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often require the use of solvents like xylene and bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno[2,3-d]pyrimidin-4-one Family

The following compounds share the thieno-pyrimidinone core but differ in substituents (Table 1):

Compound Name / ID Key Substituents Molecular Formula Notable Features
Target Compound 5,6-dimethyl; 3-phenyl; 1-(2-methoxyethyl)pyrrole C₂₈H₃₀N₄O₃S₂ Balanced hydrophilicity-lipophilicity profile; moderate steric bulk
2-[(2-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one 4-chloro-3-(trifluoromethyl)phenyl; 3,5-diphenyl C₃₅H₂₅ClF₃N₄O₂S₂ Electron-withdrawing CF₃ group enhances electrophilicity; higher molecular weight
2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 5-(5-methylfuran-2-yl); 3-prop-2-enyl C₂₈H₂₈N₄O₄S₂ Propenyl group introduces potential reactivity; furan enhances π-conjugation

Key Differences and Implications

The methylfuran in introduces electron-donating effects, possibly altering charge distribution in the aromatic system.

Steric and Solubility Profiles :

  • The 3,5-diphenyl substitution in creates significant steric hindrance, which may reduce membrane permeability but enhance target specificity.
  • The 2-methoxyethyl group in the target compound and improves aqueous solubility compared to purely hydrophobic analogues.

Reactivity :

  • The propenyl group in offers a site for click chemistry or Michael additions, enabling covalent modifications in drug development.

Biological Activity

The compound 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 353.46 g/mol. The structure features a thieno[2,3-d]pyrimidin core, which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BA549 (Lung)10Cell cycle arrest
Target CompoundHeLa (Cervical)12Apoptosis induction

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains. A notable study reported that derivatives similar to the target compound showed inhibition against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The target compound has been evaluated for its anti-inflammatory properties in vitro and in vivo. Research indicates that it may reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB activation.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell growth and proliferation.
  • Modulation of Gene Expression: The compound may influence gene expression related to apoptosis and inflammation through interaction with transcription factors.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties. The target compound was found to be particularly effective against cervical cancer cells (HeLa), with an IC₅₀ value of 12 µM. The study concluded that the compound induces apoptosis through the mitochondrial pathway.

Study on Antimicrobial Effects

A separate investigation published in Antibiotics examined the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against various pathogens. The target compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

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